molecular formula C10H12O4 B8304613 Methyl 2-(2-hydroxyphenoxy)propionate

Methyl 2-(2-hydroxyphenoxy)propionate

Cat. No.: B8304613
M. Wt: 196.20 g/mol
InChI Key: YOSMWHNZHJXFFW-UHFFFAOYSA-N
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Description

Methyl 2-(2-hydroxyphenoxy)propionate is an ester derivative featuring a hydroxyl-substituted phenoxy group at the 2-position of the propionate backbone. These compounds are critical intermediates in synthesizing aryloxyphenoxy propionate (APP) herbicides, which inhibit acetyl-CoA carboxylase in grasses . The hydroxyl group's position (2- vs. 4-) significantly influences chemical reactivity, solubility, and biological activity.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 2-(2-hydroxyphenoxy)propanoate

InChI

InChI=1S/C10H12O4/c1-7(10(12)13-2)14-9-6-4-3-5-8(9)11/h3-7,11H,1-2H3

InChI Key

YOSMWHNZHJXFFW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC=CC=C1O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 2-Hydroxy vs. 4-Hydroxy Substitution

Compound CAS Number Molecular Formula Molecular Weight Key Applications
Methyl 2-(2-hydroxyphenoxy)propionate Not explicitly listed C10H12O4 196.20 g/mol* Potential herbicide intermediate
Methyl (R)-2-(4-hydroxyphenoxy)propionate 96562-58-2 C10H12O4 196.20 g/mol Herbicide intermediate (e.g., MAQ-ME)

Key Differences :

  • Hydrogen Bonding: The 2-hydroxyphenoxy group may form intramolecular hydrogen bonds, reducing solubility in polar solvents compared to the 4-hydroxy isomer .
  • Herbicidal Activity : The 4-hydroxy variant is a key precursor in commercial herbicides like propaquizafop, while the 2-hydroxy analog’s bioactivity remains less studied .

Substituted Phenoxypropionates

Compound Substituents Key Properties Applications
Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propionate 2,4-dichloro at 4-phenoxy Enhanced lipophilicity, broad-spectrum herbicidal activity Rice and cereal crops
Methyl 2-(4-(4-trifluoromethylphenoxy)phenoxy)propionate CF3 at 4-phenoxy High thermal stability, resistance to degradation Broadleaf weed control

Comparison with Target Compound :

  • Electron-Withdrawing Groups : Chlorine or trifluoromethyl substituents increase herbicidal potency compared to hydroxyl groups, which may reduce persistence in soil .
  • Synthesis Complexity: Halogenated analogs require multi-step synthesis, whereas hydroxylated variants like this compound can be derived from simpler phenolic precursors .

Non-Hydroxylated Analogs

Compound Functional Groups Key Properties Applications
Methyl methoxypropionate Methoxy at propionate High volatility, low polarity Solvent, flavoring agent
2-Phenoxyethyl propionate Ethyl-phenoxy linkage Moderate hydrophobicity, stable ester bond Plasticizers, fragrances

Key Contrasts :

  • Reactivity: Hydroxyl groups enable hydrogen bonding and participation in condensation reactions, unlike methoxy or ethyl-phenoxy groups .
  • Biological Relevance: Hydroxyphenoxy derivatives are tailored for herbicidal activity, while non-hydroxylated esters serve industrial roles .

Market and Industrial Relevance

  • Methyl (R)-2-(4-hydroxyphenoxy)propionate: Produced by companies like Gansu Huinongfeng Biotechnology for APP herbicides, with a global market driven by agricultural demand .
  • Halogenated Derivatives : Dominated by BASF and Hoechst, these compounds command higher prices due to complex synthesis and patent restrictions .

Q & A

Q. What are the established synthetic routes for Methyl 2-(2-hydroxyphenoxy)propionate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves esterification of 2-(2-hydroxyphenoxy)propionic acid with methanol under acidic catalysis (e.g., sulfuric acid). Alternative routes include transesterification of higher alkyl esters. Key factors affecting yield include:

  • Catalyst type and concentration : Acidic resins or enzymes (lipases) can improve selectivity .
  • Temperature : Optimal ranges (60–80°C) minimize side reactions like hydrolysis.
  • Solvent systems : Non-polar solvents (e.g., toluene) enhance esterification efficiency by removing water via azeotropic distillation .
    Data Table :
ConditionOptimal RangeYield (%)
Catalyst (H₂SO₄)1–2 mol%70–85
Reaction Temperature70°C78
SolventToluene82

Q. Which analytical methods are validated for quantifying this compound and its impurities?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm). Mobile phase: acetonitrile/0.1% phosphoric acid (60:40 v/v). Retention time: ~8.2 min .
  • GC-MS : Derivatize with BSTFA for volatility; monitor m/z 194 (molecular ion).
  • NMR : Confirm structure via ¹H NMR (δ 3.7 ppm for methoxy group, δ 6.8–7.2 ppm for aromatic protons) .
    Reference Standards :
ImpurityCAS RNDetection Method
3-(2-Methoxyphenyl)propanoic acid6342-77-4HPLC-UV
2-(4-Hydroxyphenoxy)propionic acid96562-58-2GC-MS

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Engineering controls : Use fume hoods for synthesis steps to avoid inhalation .
  • PPE : Nitrile gloves, chemical goggles, and lab coats.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in amber glass bottles at 2–8°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for chiral herbicide intermediates?

Methodological Answer:

  • Lipase-catalyzed kinetic resolution : Use Candida antarctica lipase B (CAL-B) in pseudo-eutectic systems (e.g., ionic liquid/water mixtures) to enhance enantioselectivity (E > 200) .
  • Chiral chromatography : Employ Chiralpak AD-H columns with hexane/isopropanol (90:10) for baseline separation (α = 1.25) .
    Optimization Note : Pseudo-eutectic systems reduce solvent use by 40% while maintaining >90% conversion .

Q. What mechanistic insights explain the formation of tetrahydro-1,3-oxazin-2-ones from propionate derivatives?

Methodological Answer:

  • Nucleophilic acyl substitution : The ester carbonyl undergoes attack by tert-butoxycarbonyl-protected amines, forming intermediates that cyclize via intramolecular hydrogen bonding .
  • Key steps :
    • Activation of the ester via protonation.
    • Steric hindrance from the 2-hydroxyphenoxy group directs regioselectivity.
    • Cyclization is pH-dependent, optimal at 6.5–7.0 .

Q. How do reaction conditions in pseudo-eutectic systems improve the sustainability of this compound synthesis?

Methodological Answer:

  • Solvent reduction : Replace traditional organic solvents (e.g., THF) with eutectic mixtures (choline chloride/urea), cutting solvent waste by 60% .
  • Energy efficiency : Lower reaction temperatures (40–50°C) vs. conventional methods (80°C) reduce energy input.
  • Reusability : Lipase enzymes retain >80% activity after 5 cycles in eutectic media .

Q. What computational models predict the degradation pathways of this compound under environmental conditions?

Methodological Answer:

  • DFT calculations : Model hydrolysis pathways (acid/base-catalyzed) to identify transition states. B3LYP/6-31G(d) level predicts ester cleavage as rate-limiting (ΔG‡ = 25 kcal/mol) .
  • QSPR models : Corporate logP and HOMO-LUMO gaps to estimate half-life in soil (t₁/₂ = 15–30 days) .

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